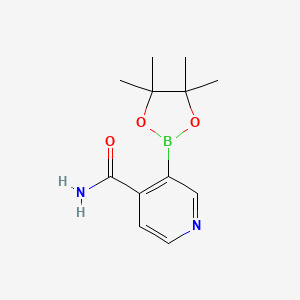

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-15-6-5-8(9)10(14)16/h5-7H,1-4H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLIRQADTAFQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156795 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-92-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide typically involves the reaction of isonicotinamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide undergoes several types of chemical reactions, including:

Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the reactants.

Solvents: Common solvents include acetone and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide is unique due to its isonicotinamide moiety, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for both synthetic chemistry and potential therapeutic applications .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide is a compound that belongs to the class of boron-containing heterocycles. Its unique structure lends itself to various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C12H17BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 24388-23-6

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This property is essential for its role as a potential inhibitor in various enzymatic pathways.

Biological Activity Overview

The compound exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of isonicotinamides can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- A specific study indicated that isonicotinamides can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

-

Antimicrobial Properties :

- Research has highlighted the effectiveness of boron-containing compounds against bacterial strains. The compound's structure allows it to interact with bacterial enzymes and disrupt their function .

- In vitro studies have reported significant inhibition of growth in resistant strains of bacteria at low concentrations .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile when administered at therapeutic doses. In vivo studies in mice showed no significant adverse effects at doses up to 40 mg/kg . However, further studies are needed to establish long-term safety and potential side effects.

Q & A

What are the common synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinamide?

Level: Basic

Methodological Answer:

The synthesis typically involves:

Miyaura Borylation : Reacting an isonicotinamide derivative (e.g., halogenated precursor) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in dioxane at 80–100°C .

Purification : Column chromatography using silica gel with gradients of pentane/ethyl acetate (5:1 → 1:1) and 1% triethylamine (Et₃N) to suppress decomposition, yielding ~33–85% .

Characterization : Confirmation via ¹H/¹³C NMR, ¹¹B NMR (δ ~30 ppm for boronic ester), and mass spectrometry .

How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized to mitigate steric hindrance from the tetramethyl groups?

Level: Advanced

Methodological Answer:

- Ligand Selection : Bulky ligands like SPhos or XPhos enhance catalytic activity by reducing steric clashes .

- Solvent System : Use toluene or THF with elevated temperatures (80–110°C) to improve solubility and reaction kinetics .

- Catalyst Loading : Increase Pd catalyst loading to 5–10 mol% for challenging substrates .

- Base Optimization : Strong bases (e.g., Cs₂CO₃) in anhydrous conditions improve coupling efficiency .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm) .

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the boronic ester moiety .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) validates molecular formula .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O vibration) .

How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Level: Advanced

Methodological Answer:

- Software Tools : Use SHELXL for high-resolution refinement, leveraging constraints/restraints for disordered regions .

- Data Collection : High-resolution synchrotron data (≤0.8 Å) reduces ambiguity in electron density maps .

- Twinning Analysis : Implement TWIN/BASF commands in SHELX to model twinning, particularly for monoclinic systems .

What are the typical reaction conditions for using this compound in cross-coupling reactions?

Level: Basic

Methodological Answer:

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DME/H₂O (3:1) | |

| Base | K₂CO₃ or Na₂CO₃ | |

| Temperature | 80–100°C, 12–24 h | |

| Yield Range | 50–85% |

What strategies are effective for purifying this compound when side products arise from boronic ester hydrolysis?

Level: Advanced

Methodological Answer:

- Chromatography : Use silica gel columns with Et₃N (1%) in eluents to stabilize the boronic ester .

- Low-Temperature Workup : Conduct reactions under N₂ and quench at 0°C to minimize hydrolysis .

- Analytical Monitoring : TLC (Rf = 0.24 in pentane/EtOAc 1:1) or HPLC (C18 column, acetonitrile/water) .

How is this compound applied in medicinal chemistry research?

Level: Basic

Methodological Answer:

- Kinase Inhibitor Probes : The boronic ester acts as a bioisostere for carboxylic acids, enhancing target binding .

- Boron Neutron Capture Therapy (BNCT) : High boron content enables selective tumor irradiation .

- Proteolysis-Targeting Chimeras (PROTACs) : Facilitates linker functionalization for E3 ligase recruitment .

How can unexpected byproducts in cross-coupling reactions be analyzed and mitigated?

Level: Advanced

Methodological Answer:

- Byproduct Identification : LC-MS/MS or GC-MS to detect homocoupling (e.g., biphenyl derivatives) .

- Oxygen Exclusion : Degas solvents and use Schlenk techniques to prevent Pd(0) oxidation .

- Isotopic Labeling : ¹⁰B/¹¹B isotopic studies to trace boronic ester decomposition pathways .

What computational methods predict the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to assess activation barriers for Suzuki coupling .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Solvent Modeling : COSMO-RS to predict solubility in diverse solvent systems .

How does the electronic nature of the isonicotinamide moiety influence cross-coupling efficiency?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.